

# (3,4,5-Trichlorophenyl)methanol: Technical Monograph & Application Guide

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## Compound of Interest

Compound Name: (3,4,5-Trichlorophenyl)methanol

CAS No.: 7520-67-4

Cat. No.: B3024338

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## Part 1: Executive Technical Summary

**(3,4,5-Trichlorophenyl)methanol** (CAS 7520-67-4), often referred to as 3,4,5-trichlorobenzyl alcohol, is a specialized halogenated aromatic building block used primarily in medicinal chemistry and agrochemical synthesis.

Unlike its more common 2,4-dichloro analogues, the 3,4,5-trichloro substitution pattern offers a unique "lipophilic shield." The steric bulk and electron-withdrawing nature of the three adjacent chlorine atoms create a chemically robust moiety that resists oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the benzylic and para-positions.[1] This makes it a critical "anchor" fragment for drug developers aiming to increase the metabolic half-life (

) and lipophilicity (LogP) of bioactive small molecules.[1][2]

## Part 2: Physicochemical Profile

The following data aggregates experimental and predicted values suitable for laboratory handling and process design.

Property	Value / Description	Technical Note
CAS Registry Number	7520-67-4	Unique identifier.[2]
Molecular Formula		
Molecular Weight	211.47 g/mol	
Appearance	White to off-white crystalline solid	Typically supplied as a powder or crystalline mass.[1][2]
Melting Point	~60–80 °C (Predicted range)	Precise experimental MP is rarely listed in open literature; isomers (e.g., 2,4,5-) melt ~60°C. Symmetry of 3,4,5- suggests a higher range.
Solubility (Water)	Negligible (< 10 mg/L)	Highly hydrophobic due to trichloryl motif.[1][2]
Solubility (Organic)	High	Soluble in DCM, MeOH, DMSO, EtOAc, THF.[1]
Acidity (pKa)	~14 (Alcoholic -OH)	Similar to benzyl alcohol; slightly more acidic due to electron-withdrawing Cl atoms. [1][2]
LogP	~3.5 – 4.0	High lipophilicity; significantly increases partition coefficient of derivatives.[1][2]

## Part 3: Synthetic Methodologies

As a Senior Application Scientist, I recommend the Reductive Synthesis pathway starting from 3,4,5-trichlorobenzaldehyde. This route is superior to the hydrolysis of benzyl halides due to milder conditions and higher purity profiles.[1][2]

### Protocol A: NaBH<sub>4</sub> Reduction (Standard Lab Scale)

Rationale: Sodium borohydride (

) provides a chemoselective reduction of the aldehyde without affecting the aryl-chloride bonds, which could be vulnerable to hydrogenolysis under catalytic hydrogenation conditions.

## Reagents:

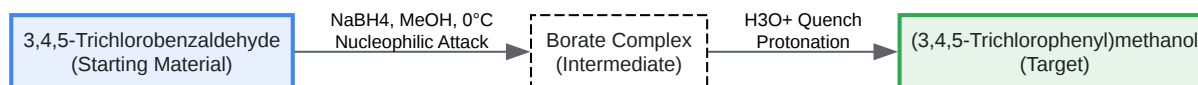
- Substrate: 3,4,5-Trichlorobenzaldehyde (1.0 equiv)
- Reductant: Sodium borohydride ( ) (1.1 equiv)
- Solvent: Methanol (anhydrous preferred) or Ethanol
- Quench: 1M HCl or Saturated

## Step-by-Step Workflow:

- Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trichlorobenzaldehyde (e.g., 10 mmol, 2.09 g) in Methanol (30 mL). Cool to 0°C in an ice bath.
- Addition: Add (11 mmol, 0.42 g) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
- Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours. Monitor via TLC (Hexane/EtOAc 4:1).<sup>[1][2]</sup> The aldehyde spot ( ~0.<sup>[1][2]</sup>6) should disappear, replaced by the alcohol ( ~0.3).<sup>[1][2]</sup>
- Quench: Carefully add 1M HCl dropwise until pH ~5–6 to destroy excess hydride.
- Workup: Evaporate bulk methanol under reduced pressure. Resuspend residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).<sup>[1][2]</sup>
- Drying: Dry organic layer over anhydrous , filter, and concentrate in vacuo.

- Purification: Usually obtained as a pure solid.[1][2] If necessary, recrystallize from Hexane/Chloroform or purify via flash chromatography.[1][2]

## Visualization of Synthetic Logic



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Figure 1: Chemoselective reduction pathway preserving the aryl-chloride motif.

## Part 4: Chemical Reactivity & Derivatization

The utility of **(3,4,5-Trichlorophenyl)methanol** lies in its conversion into electrophilic species (halides or sulfonates) for coupling reactions.[1]

### Activation to Alkyl Halides

Direct coupling of the alcohol is difficult.[1][2] It is standard practice to convert it to the benzyl chloride or bromide.[1][2]

- Chlorination: Reaction with Thionyl Chloride ( ) in DCM (cat.[1][2] DMF).[1][2]
  - Note: The 3,4,5-trichloro substitution makes the benzylic position less reactive to ionization compared to unsubstituted benzyl alcohol, but displacement still proceeds efficiently.
- Bromination: Reaction with Phosphorus Tribromide ( ) in or DCM.[1][2]

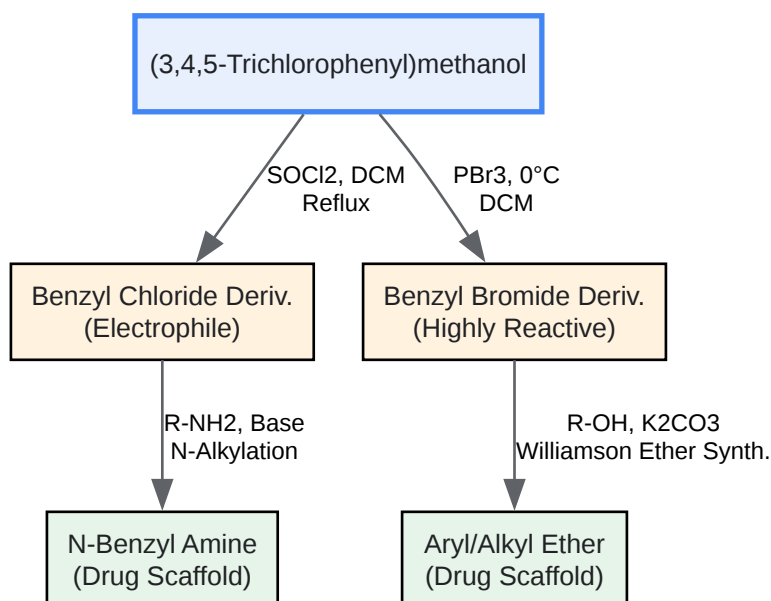
- Advantage:[3][4][5][6] The bromide is a superior leaving group for subsequent weak nucleophiles.[1][2]

## Nucleophilic Substitution (Application)

Once activated (e.g., to the benzyl bromide), the 3,4,5-trichlorobenzyl group can be installed onto amines, phenols, or thiols.

- Example: Synthesis of ether-linked bioactive analogues.

## Derivatization Workflow Diagram



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Figure 2: Divergent synthesis map for installing the 3,4,5-trichlorobenzyl moiety.

## Part 5: Analytical Characterization

To validate the identity of CAS 7520-67-4, rely on Proton NMR (

NMR).[2] The symmetry of the molecule provides a distinct signature.[1][2]

Signal	Chemical Shift ( )	Multiplicity	Integration	Assignment
Aromatic	~7.40 – 7.50 ppm	Singlet (s)	2H	H-2, H-6 (Symmetric)
Benzylic	~4.60 – 4.70 ppm	Singlet (s) or Doublet	2H	
Hydroxyl	Variable (~2.0 – 4.0 ppm)	Broad / Triplet	1H	(Solvent dependent)

Interpretation:

- The Singlet at ~7.4 ppm is diagnostic.[\[1\]](#)[\[2\]](#)
  - Contrast: 2,4,5-trichlorobenzyl alcohol would show two distinct singlets (para to each other).[\[1\]](#)
  - Contrast: 2,3,4-trichlorobenzyl alcohol would show a doublet pair (ortho coupling).[\[1\]](#)
- Mass Spectrometry: Look for the characteristic isotope pattern of three chlorine atoms ( , , , in a 100:96:31:3 ratio).

## Part 6: Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the standard precautions for chlorinated benzyl alcohols.[\[1\]](#)[\[2\]](#)

- GHS Classification (Predicted):

- H315: Causes skin irritation.[1][2]
- H319: Causes serious eye irritation.[1][2]
- H335: May cause respiratory irritation.[1][2]
- Handling: Use in a fume hood.[1][2] Wear nitrile gloves and safety glasses.[1][2]
- Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (though less hygroscopic than simple benzyl alcohol).[1][2]

## References

- National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 81666, **(3,4,5-Trichlorophenyl)methanol**.[1] Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1][2] (Source for NaBH<sub>4</sub> reduction and SOCl<sub>2</sub>/PBr<sub>3</sub> mechanisms).

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